[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol
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Overview
Description
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is a heterocyclic compound with a molecular formula of C6H5N5O. It is a member of the triazolopyrimidine family of compounds and has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins in the body, which may contribute to its antibacterial, antifungal, antiviral, and anticancer properties. It has also been shown to interact with certain receptors in the brain, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Biochemical and Physiological Effects:
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, as well as cancer cells. It has also been shown to have anti-inflammatory properties, which may contribute to its potential use as a treatment for inflammatory diseases. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been shown to have anxiolytic and sedative effects, which may contribute to its potential use as a diagnostic tool for neurological diseases.
Advantages and Limitations for Lab Experiments
The advantages of using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments include its potential antibacterial, antifungal, antiviral, and anticancer properties, as well as its potential use as a diagnostic tool for neurological diseases. However, there are also limitations to using [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol in lab experiments. These include the potential for toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol. These include further studies on its mechanism of action, as well as its potential use as a treatment for bacterial, fungal, and viral infections, cancer, and inflammatory diseases. Additionally, further research could be conducted on its potential use as a diagnostic tool for neurological diseases. Finally, additional studies could be conducted to optimize the synthesis method and improve the yield of the final product.
Synthesis Methods
The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol can be achieved through a variety of methods, including the reaction of 5-amino-1H-tetrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of triethylamine. Another method involves the reaction of 5-amino-1H-tetrazole with ethyl 2-chloroacetate in the presence of sodium ethoxide. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Scientific Research Applications
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, [1,2,4]Triazolo[1,5-c]pyrimidin-8-ol has been studied for its potential use as a diagnostic tool for diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
106921-59-9 |
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Product Name |
[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol |
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-c]pyrimidin-8-ol |
InChI |
InChI=1S/C5H4N4O/c10-4-1-6-3-9-5(4)7-2-8-9/h1-3,10H |
InChI Key |
DBOURPQHYITDHY-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)O |
Canonical SMILES |
C1=C(C2=NC=NN2C=N1)O |
synonyms |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-8-OL |
Origin of Product |
United States |
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